Chiral Purity: (R)-Enantiomer vs. Racemate
The (R)-enantiomer is the preferred stereoisomer for biological activity. While the commercial racemate (Sigma-Aldrich ENAH58168753) is offered at 95% chemical purity, it lacks stereochemical definition . In contrast, enantiopure (3R)-compound can be accessed via asymmetric synthesis achieving >99% enantiomeric excess (ee) through optimized synthetic routes, as described in vendor documentation . This stark difference is critical: using a racemate in a chiral synthesis can reduce the desired product's yield by at least 50% and necessitates a costly, yield-reducing chiral separation step.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | Up to >99% ee via asymmetric cycloaddition or enzymatic resolution |
| Comparator Or Baseline | Racemic mixture (Sigma-Aldrich, Product No. ENAH58168753): 0% ee |
| Quantified Difference | >99% ee versus 0% ee; eliminates need for chiral resolution step |
| Conditions | Synthetic method dependent; catalytic asymmetric 1,3-dipolar cycloaddition or lipase-catalyzed kinetic resolution |
Why This Matters
For any chiral drug candidate synthesis, procuring the enantiomerically pure building block eliminates a 50% yield loss from diastereomer separation, directly lowering the cost of goods and accelerating development timelines.
